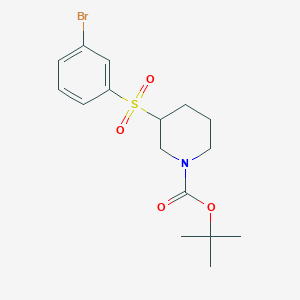

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 887590-11-6

Cat. No.: VC16692476

Molecular Formula: C16H22BrNO4S

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887590-11-6 |

|---|---|

| Molecular Formula | C16H22BrNO4S |

| Molecular Weight | 404.3 g/mol |

| IUPAC Name | tert-butyl 3-(3-bromophenyl)sulfonylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-5-8-14(11-18)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |

| Standard InChI Key | DGIYMUYUUAILRG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester belongs to the sulfonamide class, featuring a brominated aromatic ring linked to a piperidine scaffold via a sulfonyl group. The tert-butyl ester moiety at the 1-position of the piperidine ring enhances steric protection during synthetic processes.

Molecular and Physical Properties

| Property | Value |

|---|---|

| CAS No. | 887590-11-6 |

| Molecular Formula | C₁₆H₂₂BrNO₄S |

| Molecular Weight | 404.3 g/mol |

| Boiling Point (Pred.) | Not Reported |

| Density (Pred.) | Not Reported |

| pKa (Pred.) | Not Reported |

The molecular structure combines a lipophilic tert-butyl group with a polar sulfonamide, conferring balanced solubility properties for organic synthesis. The bromine atom at the benzene ring’s meta-position provides a reactive site for further functionalization, such as Suzuki-Miyaura cross-coupling.

Synthesis and Optimization

The synthesis of this compound involves a two-step strategy to ensure regioselectivity and high yield:

Step 1: Protection of Piperidine-1-carboxylic Acid

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, forming the tert-butyl ester. Typical reagents include triethylamine or DMAP in dichloromethane at 0–25°C.

Step 2: Sulfonylation with 3-Bromobenzenesulfonyl Chloride

The protected piperidine undergoes sulfonylation via reaction with 3-bromobenzenesulfonyl chloride. This step requires anhydrous conditions, often employing pyridine or NaH as a base to absorb HCl byproducts. Reaction temperatures range from 0°C to reflux, with yields heavily dependent on reagent purity.

Critical Factors Affecting Yield

-

Purity of 3-Bromobenzenesulfonyl Chloride: Impurities lead to side reactions.

-

Solvent Choice: Polar aprotic solvents like THF or DMF improve reactivity.

-

Reaction Time: Extended durations (>12 hours) may degrade the tert-butyl group.

Applications in Drug Discovery

Intermediate for Biologically Active Molecules

The compound’s sulfonamide group is a key pharmacophore in enzyme inhibitors, particularly targeting serine proteases and kinases. For example, analogs of this molecule have shown promise in preclinical studies for oncology and inflammation.

Role in Structure-Activity Relationship (SAR) Studies

-

Sulfonyl Group: Enhances binding affinity to hydrophobic enzyme pockets.

-

Bromine Atom: Serves as a halogen bond donor or a site for late-stage diversification.

-

tert-Butyl Ester: Improves membrane permeability in prodrug formulations.

| Hazard Category | Precautionary Measures |

|---|---|

| Reactivity | Avoid strong oxidizers; store under nitrogen. |

| Toxicity | Use nitrile gloves and fume hood. |

| Environmental Impact | Dispose via certified waste management. |

The compound’s Material Safety Data Sheet (MSDS) emphasizes avoiding inhalation and skin contact due to potential irritant effects.

Comparative Analysis with Structural Isomers

The 4-(3-bromo-benzenesulfonyl) isomer (CAS No. 887591-23-3) shares the same molecular formula but differs in sulfonyl group placement. Key contrasts include:

| Property | 3-Sulfonyl Isomer | 4-Sulfonyl Isomer |

|---|---|---|

| Boiling Point (Pred.) | Not Reported | 519.1±50.0 °C |

| Density (Pred.) | Not Reported | 1.403±0.06 g/cm³ |

| pKa (Pred.) | Not Reported | -3.18±0.40 |

The 4-isomer’s lower pKa suggests stronger electrophilicity, potentially altering reactivity in nucleophilic substitutions .

Future Research Directions

-

Synthetic Methodology: Development of catalytic asymmetric sulfonylation to access enantiopure derivatives.

-

Biological Screening: Expansion into neurodegenerative disease models, leveraging sulfonamide-mediated blood-brain barrier penetration.

-

Green Chemistry: Replacement of halogenated solvents with ionic liquids to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume